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Compound of Interest

Compound Name: LPM4870108

Cat. No.: B15616778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of

LPM4870108, a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor, in

preclinical mouse studies. The information compiled herein is intended to guide researchers in

designing and executing experiments to evaluate the efficacy and pharmacokinetics of this

compound.

Introduction
LPM4870108 is a next-generation pan-Trk kinase inhibitor with high potency against wild-type

and mutated Trk isoforms, including TrkA, TrkB, and TrkC.[1][2] It has demonstrated significant

anti-tumor activity in preclinical models and is being investigated for its therapeutic potential in

cancers harboring NTRK gene fusions.[3][4] This document outlines recommended dosages,

experimental protocols, and key signaling pathways associated with LPM4870108.

Mechanism of Action
LPM4870108 selectively inhibits Trk kinase activity, which is crucial for the survival and

proliferation of cancer cells driven by NTRK fusions. The inhibition of Trk receptors blocks

downstream signaling cascades, primarily the RAS/MAPK/ERK, PLCγ, and PI3K/Akt pathways,

leading to apoptosis and tumor growth inhibition.[5]
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Figure 1: Simplified signaling pathway of LPM4870108 action.

Recommended Dosage for Mouse Studies
The optimal dosage of LPM4870108 in mice can vary depending on the experimental model

and research objectives. Based on available preclinical data, the following dosages have been

utilized:
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Study Type
Mouse

Model

Dosage

Range

Dosing

Regimen

Route of

Administratio

n

Reference

Antitumor

Efficacy

Mice with

BaF3-NTRK

xenograft

tumors

5, 10, 20

mg/kg

Once daily for

21 days
Oral (p.o.) [1]

Antitumor

Activity
Not specified 10 mg/kg/day Not specified Not specified [3]

Genotoxicity NIH mice
20, 60, 200

mg/kg/day

Twice daily

for 3 days
Oral (p.o.) [3]

Note: For initial efficacy studies, a dose of 10 mg/kg/day is a well-documented starting point.[3]

Dose-ranging studies are recommended to determine the optimal dose for specific tumor

models.

Pharmacokinetic Profile in Rodents
While detailed pharmacokinetic data in mice is limited in the provided search results, studies in

Sprague-Dawley rats offer valuable insights into the compound's profile.

Parameter Male Rats Female Rats Dosing Reference

t1/2 (half-life) 0.87 h 2.21 h 2 mg/kg (i.v.) [1]

Clearance (Cl) 19.3 mL/kg/min 8.19 mL/kg/min 2 mg/kg (i.v.) [1]

AUC0-t 4191 nM·h 10282 nM·h 2 mg/kg (i.v.) [1]

Cmax 6384 nM 6628 nM 10 mg/kg (p.o.) [1]

Tmax 0.667 h 0.667 h 10 mg/kg (p.o.) [1]

Oral

Bioavailability (F)
56.0% 61.9% 10 mg/kg (p.o.) [1]
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Experimental Protocols
This protocol is adapted from studies using BaF3-NTRK xenograft models.[1]

Start Implant BaF3-NTRK
cells into mice

Allow tumors to reach
100-200 mm³

Randomize mice into
treatment groups

Administer LPM4870108
(e.g., 5, 10, 20 mg/kg/day, p.o.)

or vehicle control

Monitor tumor volume
and body weight

Continue treatment for
21 days or until endpoint End

Click to download full resolution via product page

Figure 2: Workflow for an in vivo antitumor efficacy study.

Materials:

LPM4870108

Vehicle (e.g., 0.5% CMC-Na with 1% Tween-80)[3]

Immunocompromised mice (e.g., BALB/c nude)

BaF3-NTRK expressing cells

Calipers for tumor measurement

Animal balance

Procedure:

Cell Culture: Culture BaF3-NTRK cells under appropriate conditions.

Tumor Implantation: Subcutaneously inject a suspension of BaF3-NTRK cells into the flank

of each mouse.

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

Randomization: Once tumors reach a volume of 100-200 mm³, randomize the mice into

treatment and control groups.[1]
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Drug Preparation and Administration: Prepare a suspension of LPM4870108 in the chosen

vehicle. Administer the designated dose orally (p.o.) once daily. The control group should

receive the vehicle alone.

Data Collection: Measure tumor volume and body weight 2-3 times per week.

Endpoint: Continue the treatment for the planned duration (e.g., 21 days) or until tumors

reach a predetermined maximum size or signs of toxicity are observed.[1] At the highest

tested dose of 20 mg/kg, slight weight loss was observed, but all animals survived.[1]

A common formulation for in vivo oral administration of LPM4870108 involves the use of a

suspending agent.

Example Formulation (based on similar compounds):

Prepare a stock solution of LPM4870108 in DMSO.

For the final formulation, a vehicle consisting of 0.5% carboxymethylcellulose sodium (CMC-

Na) with 1% Tween-80 in sterile water can be used.[3]

The appropriate volume of the DMSO stock is then diluted with the vehicle to achieve the

final desired concentration for oral gavage.

Safety and Toxicology
Preclinical safety studies in rats and mice have provided the following insights:

The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][6]

A 4-week subacute toxicity study in rats identified a no-observed-adverse-effect level

(NOAEL) and potential target organs for toxicity, which included the eyes, liver, and skin at

higher doses (10 and 20 mg/kg/day).[3][4]

LPM4870108 did not show evidence of genotoxicity in Ames, chromosomal aberration, or

mouse bone marrow micronucleus tests.[3]

Conclusion
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LPM4870108 is a promising pan-Trk inhibitor with demonstrated preclinical antitumor activity.

For mouse efficacy studies, oral administration of 5-20 mg/kg/day is a recommended dose

range to explore. Careful monitoring of tumor growth, body weight, and overall animal health is

crucial. The provided protocols and data should serve as a valuable resource for researchers

investigating the therapeutic potential of LPM4870108.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15616778?utm_src=pdf-body
https://www.benchchem.com/product/b15616778?utm_src=pdf-body
https://www.benchchem.com/product/b15616778?utm_src=pdf-custom-synthesis
https://www.invivochem.com/product/V69585
https://www.medchemexpress.com/lpm4870108.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12339406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12339406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12339406/
https://pubmed.ncbi.nlm.nih.gov/40790786/
https://pubmed.ncbi.nlm.nih.gov/40790786/
https://pubmed.ncbi.nlm.nih.gov/40790786/
https://www.researchgate.net/publication/349100210_Assessment_of_the_Toxicity_and_Toxicokinetics_of_the_Novel_Potent_Tropomyosin_Receptor_Kinase_Trk_inhibitor_LPM4870108_in_Rhesus_Monkeys
https://www.researchgate.net/publication/394441497_Preclinical_Evaluation_of_the_Oral_Toxicity_Genotoxicity_and_Safety_Pharmacology_of_LPM4870108_a_Novel_Potent_Tropomyosin_Receptor_Kinase_Inhibitor
https://www.benchchem.com/product/b15616778#recommended-dosage-of-lpm4870108-for-mouse-studies
https://www.benchchem.com/product/b15616778#recommended-dosage-of-lpm4870108-for-mouse-studies
https://www.benchchem.com/product/b15616778#recommended-dosage-of-lpm4870108-for-mouse-studies
https://www.benchchem.com/product/b15616778#recommended-dosage-of-lpm4870108-for-mouse-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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